B7707799 tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1439903-94-2

tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B7707799
CAS No.: 1439903-94-2
InChI Key: QFXDHPQKRPCFCC-UHFFFAOYNA-N
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Description

tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of an azido group and a tert-butyl ester makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate. This intermediate can be synthesized through the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The azido group is then introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, is used under appropriate conditions .

Chemical Reactions Analysis

tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary based on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves the reaction of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with sodium azide in the presence of triphenylphosphine and iodine. The reaction results in the formation of tert-butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate", "sodium azide", "triphenylphosphine", "iodine", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in dry tetrahydrofuran (THF).", "Step 2: Add sodium azide, triphenylphosphine, and iodine to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 6: Dissolve the crude product in acetic anhydride and heat the mixture at reflux for several hours.", "Step 7: Cool the reaction mixture and pour it into ice-cold water.", "Step 8: Extract the product with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the solution under reduced pressure to obtain tert-Butyl 3-azido-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a white solid." ] }

CAS No.

1439903-94-2

InChI Key

QFXDHPQKRPCFCC-UHFFFAOYNA-N

Origin of Product

United States

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